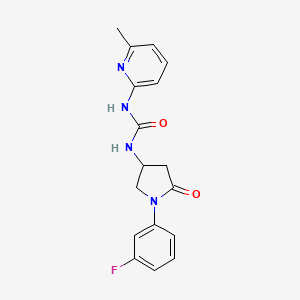![molecular formula C19H15F3N2OS B2800801 2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671198-83-7](/img/structure/B2800801.png)
2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that it contains a quinoline ring, which is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-(2-methyl-4-sulfanylquinolin-3-yl)butan-2-ones with methyl iodide in a 1:1.2 ratio in an ethanol solution in the presence of sodium ethylate resulted in the formation of benzene ring–substituted 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with carbon disulfide in the presence of KOH in ethanol involved oxadiazoline ring closure to form the corresponding 5-[(4-methylquinolin-2-ylsulfanyl)methyl]-1,3,4-oxadiazolo-2(3H)-thiones .Wissenschaftliche Forschungsanwendungen
Degradation of Acetaminophen by Advanced Oxidation Processes :
- The study discusses advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media, leading to various by-products. AOPs may be relevant for degrading complex organic compounds like "2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide" under environmental considerations (Qutob et al., 2022).
BODIPY-based Organic Semiconductors for OLEDs :
- BODIPY-based materials are explored for their applications in organic light-emitting diodes (OLEDs), highlighting the importance of structural design in optoelectronics. This suggests that compounds with specific structural features could have applications in electronic or photonic devices (Squeo & Pasini, 2020).
Acetaminophen Micropollutant Removal Strategies and Transformation Pathways
:
- This review addresses the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in the environment. Understanding these pathways could provide insight into handling similar compounds in environmental and pharmaceutical contexts (Vo et al., 2019).
Tetrahydroisoquinolines in Therapeutics :
- The review discusses the therapeutic activities of tetrahydroisoquinoline derivatives, highlighting the diverse potential of compounds with isoquinoline structures in drug discovery, possibly relevant to exploring the therapeutic potentials of "2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide" (Singh & Shah, 2017).
Zukünftige Richtungen
The synthesis of novel biologically active quinoline derivatives is of certain interest in terms of not only the development of organic chemistry but also the search for new biologically active substances . Therefore, “2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide” and its derivatives could be potential candidates for future research in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c1-12-9-18(24-16-8-3-2-7-15(12)16)26-11-17(25)23-14-6-4-5-13(10-14)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSBHMJWZOLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-bromophenyl)-1-[2-(4-chlorophenyl)sulfanyl-4-methylquinolin-3-yl]prop-2-en-1-one](/img/structure/B2800718.png)
![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)
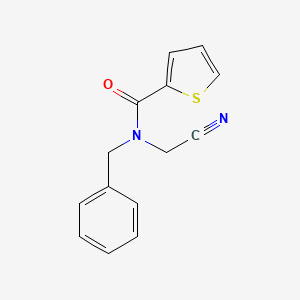
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2800722.png)
![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)
![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
![8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)
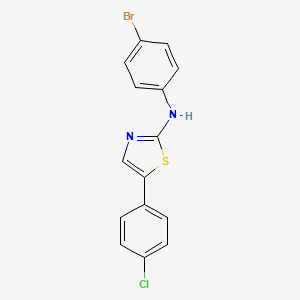
![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)
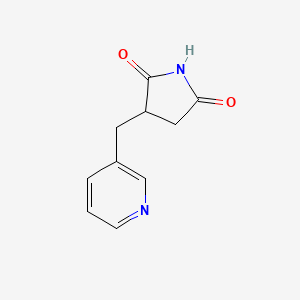
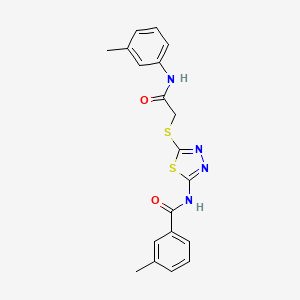
![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)
